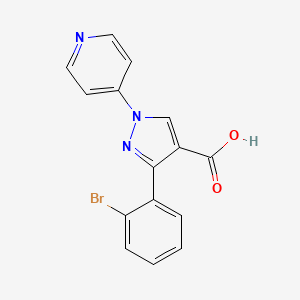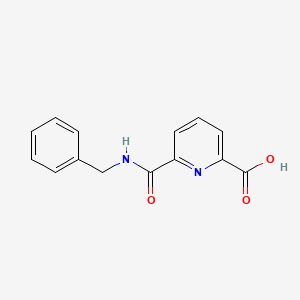![molecular formula C11H14F3N B1438824 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 1021032-89-2](/img/structure/B1438824.png)
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Overview
Description
“2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine” is a chemical compound with the molecular formula C11H14F3N . It is related to fluoxetine, an antidepressant drug .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine” consists of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is connected to a propan-1-amine with a methyl group at the 2-position .
Scientific Research Applications
Fluorinated Polyimides Development
A study by Chung, Tzu, and Hsiao (2006) introduced a novel trifluoromethyl-substituted bis(ether amine) monomer that led to the development of novel fluorinated polyimides. These polyimides were synthesized via a chemical imidization route and exhibited remarkable properties such as high solubility in organic solvents, transparency, low dielectric constants, and excellent thermal stability. These materials have potential applications in electronic and optical devices due to their low water uptake, high glass-transition temperatures, and stability under various conditions (Chung, Tzu, & Hsiao, 2006).
Heterocyclic Compound Synthesis
Sokolov and Aksinenko (2010) explored the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles. This study led to the formation of various acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. These findings contribute to the synthesis of complex molecules that could be important in pharmaceutical research and development (Sokolov & Aksinenko, 2010).
Cathinone Structural Analysis
Research by Nycz, Małecki, Zawiazalec, and Paździorek (2011) provided detailed structural analysis of several cathinones, offering insights into their molecular structures through FTIR, UV–Vis, and NMR spectroscopy, along with single-crystal X-ray diffraction. While the direct relevance to "2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine" may be limited, this work illustrates the broader context of analyzing and understanding the structure and properties of amine compounds (Nycz et al., 2011).
properties
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7,10H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPBPAWRMVONLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)

![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)




![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)


![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)